molecular formula C11H15ClO2 B13875009 1-(2-Chloro-3-methoxyphenyl)butan-1-ol

1-(2-Chloro-3-methoxyphenyl)butan-1-ol

Cat. No.: B13875009
M. Wt: 214.69 g/mol
InChI Key: ZTZYIRZLXQRFAN-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-methoxyphenyl)butan-1-ol is an organic compound with the molecular formula C11H15ClO2. It is a derivative of butanol, featuring a chloro and methoxy substituent on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-methoxyphenyl)butan-1-ol typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-methoxyphenyl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloro-3-methoxyphenyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-methoxyphenyl)butan-1-ol involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

1-(2-chloro-3-methoxyphenyl)butan-1-ol

InChI

InChI=1S/C11H15ClO2/c1-3-5-9(13)8-6-4-7-10(14-2)11(8)12/h4,6-7,9,13H,3,5H2,1-2H3

InChI Key

ZTZYIRZLXQRFAN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=CC=C1)OC)Cl)O

Origin of Product

United States

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